2-(Difluoromethylene)-1,3-dioxolane
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Overview
Description
2-(Difluoromethylene)-1,3-dioxolane is an organic compound that features a difluoromethylene group attached to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable precursor with difluorocarbene, which can be generated in situ using reagents such as difluoromethyltriphenylphosphonium bromide and a strong base . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the difluorocarbene intermediate.
Industrial Production Methods
Industrial production methods for 2-(Difluoromethylene)-1,3-dioxolane are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethylene)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylene-containing carbonyl compounds.
Reduction: Reduction reactions can convert the difluoromethylene group to a difluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylene group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield difluoromethylene ketones, while reduction can produce difluoromethyl derivatives .
Scientific Research Applications
2-(Difluoromethylene)-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethylene)-1,3-dioxolane exerts its effects involves the interaction of the difluoromethylene group with various molecular targets. The electronegativity of the fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylene-containing compounds: These include other difluoromethylene derivatives such as difluoromethylene ketones and difluoromethylene alcohols.
Fluorinated dioxolanes: Compounds like 2-(Trifluoromethyl)-1,3-dioxolane share structural similarities but differ in the number and arrangement of fluorine atoms.
Uniqueness
2-(Difluoromethylene)-1,3-dioxolane is unique due to the specific placement of the difluoromethylene group within the dioxolane ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
533938-36-2 |
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Molecular Formula |
C4H4F2O2 |
Molecular Weight |
122.07 g/mol |
IUPAC Name |
2-(difluoromethylidene)-1,3-dioxolane |
InChI |
InChI=1S/C4H4F2O2/c5-3(6)4-7-1-2-8-4/h1-2H2 |
InChI Key |
PZHLTTQVJSSKCP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=C(F)F)O1 |
Origin of Product |
United States |
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